3-(Difluoromethoxy)-5-fluorobenzonitrile
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Overview
Description
3-(Difluoromethoxy)-5-fluorobenzonitrile is an organic compound characterized by the presence of difluoromethoxy and fluorobenzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzonitrile typically involves the introduction of difluoromethoxy and fluorobenzonitrile groups onto a benzene ring. One common method involves the reaction of 3-fluorobenzonitrile with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzonitrile has several scientific research applications, including:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.
Biological Studies: The compound is employed in biological research to study its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorobenzonitrile groups can modulate the compound’s binding affinity and selectivity, leading to its biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethoxy)-5-fluorobenzonitrile include:
- 3-(Trifluoromethoxy)-5-fluorobenzonitrile
- 3-(Difluoromethoxy)-4-fluorobenzonitrile
- 3-(Difluoromethoxy)-5-chlorobenzonitrile
Uniqueness
This compound is unique due to the presence of both difluoromethoxy and fluorobenzonitrile groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in various chemical and biological contexts .
Biological Activity
3-(Difluoromethoxy)-5-fluorobenzonitrile is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H5F3N, with a molecular weight of 185.13 g/mol. The compound features a difluoromethoxy group and a fluorobenzonitrile moiety, which are significant for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethoxy and fluorobenzonitrile groups enhance the compound's binding affinity and selectivity, which can result in the inhibition of various biological processes. For instance, it has been noted to inhibit certain enzymes by binding to their active sites, thus blocking their activity and altering cellular pathways.
Pharmaceutical Applications
This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows it to modulate biological pathways effectively, making it a valuable candidate for drug development.
Research Applications
The compound has been employed in various biological studies to understand its effects on cellular processes. It is particularly useful in research aimed at discovering new therapeutic agents due to its potential to affect cell proliferation and differentiation.
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition Studies : Research demonstrated that the compound effectively inhibits the proliferation of certain cancer cell lines by interfering with signaling pathways involved in cell growth.
- Cellular Mechanisms : A study highlighted its role in modulating apoptosis in epithelial cells, suggesting potential applications in treating conditions characterized by abnormal cell growth.
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | Blocks enzyme activity | |
Cancer Cell Proliferation | Inhibits growth | |
Apoptosis Modulation | Induces programmed cell death |
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVHFFLWAXQQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261674-63-8 |
Source
|
Record name | 3-(difluoromethoxy)-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.